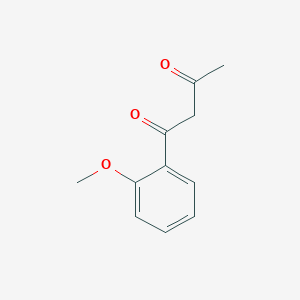
1-(2-甲氧基苯基)丁烷-1,3-二酮
描述
1-(2-Methoxyphenyl)butane-1,3-dione is an organic compound characterized by its molecular structure, which includes a methoxy group attached to a phenyl ring and a butane-1,3-dione moiety
科学研究应用
1-(2-Methoxyphenyl)butane-1,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)butane-1,3-dione can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Oxidation Reactions: Another approach is the oxidation of 1-(2-methoxyphenyl)butane-1,2-dione using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.
化学反应分析
1-(2-Methoxyphenyl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to hydroxyl groups or other reduced forms.
Substitution Reactions: Substitution at the methoxy group or the diketone moiety can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols, hydroxyl derivatives, and other reduced forms.
Substitution Products: A wide range of substituted derivatives based on the nucleophile or electrophile used.
作用机制
The mechanism by which 1-(2-Methoxyphenyl)butane-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of specific enzymes or receptors, leading to downstream effects on cellular processes.
Molecular Targets and Pathways:
Enzyme Inhibition: Potential inhibition of enzymes involved in oxidative stress and inflammation.
Receptor Binding: Interaction with receptors that modulate cellular signaling pathways.
相似化合物的比较
1-(2-Methoxyphenyl)butane-1,3-dione is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(2-Hydroxyphenyl)butane-1,3-dione: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)ethanol: A related compound with an ethanol moiety instead of a diketone group.
2-Methoxyphenylacetone: Another related compound with a different arrangement of functional groups.
属性
IUPAC Name |
1-(2-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-10(13)9-5-3-4-6-11(9)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLODCSPQGTOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440326 | |
| Record name | 1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56290-53-0 | |
| Record name | 1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


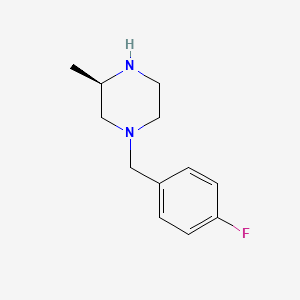
![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)
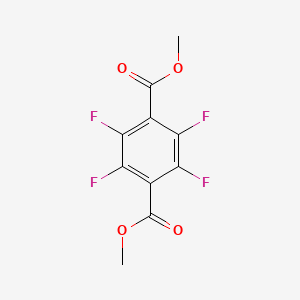
![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)

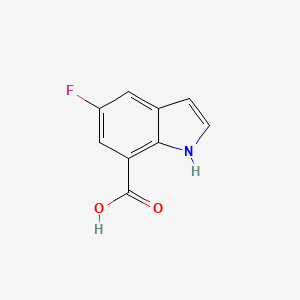
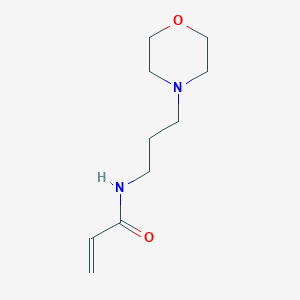

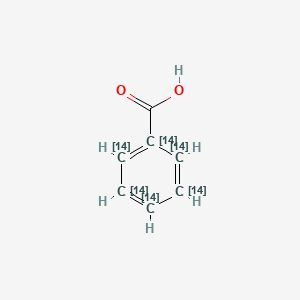

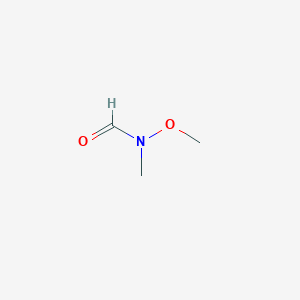

![(2R-TRANS)-5,7-BIS(BENZYLOXY)-2-[3,4-BIS(PHENYLMETHOXY)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL PALMITATE](/img/structure/B1600857.png)

